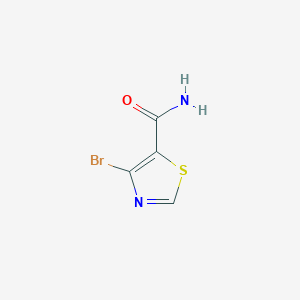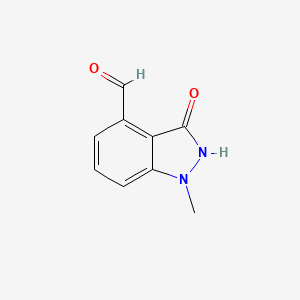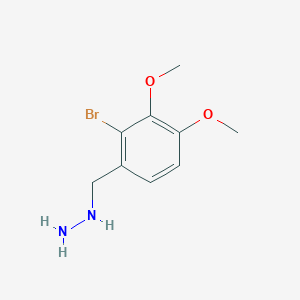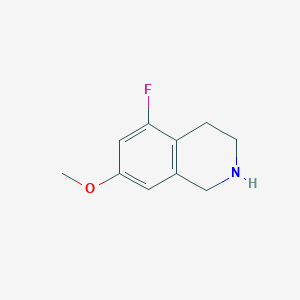
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . For this compound, specific starting materials and reaction conditions would be tailored to introduce the fluorine and methoxy substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the isoquinoline ring to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinoline derivatives, while substitution reactions could introduce various functional groups at the fluorine or methoxy positions.
科学的研究の応用
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with chlorine substituents instead of fluorine and methoxy.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with two methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Parent compound without any substituents.
Uniqueness
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methoxy group can affect its solubility and interaction with biological targets.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 |
InChIキー |
MUQUFQZTDIVMAX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCNC2)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
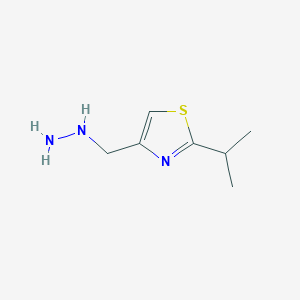
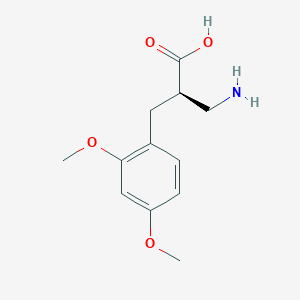
![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)




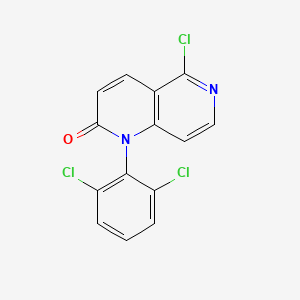
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
